molecular formula C13H14N4 B3002603 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone CAS No. 109473-24-7

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone

Cat. No.: B3002603
CAS No.: 109473-24-7
M. Wt: 226.283
InChI Key: LKTBYYUYDWFRHZ-UHFFFAOYSA-N
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Description

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an indeno[2,3-d]pyrazole core structure with an isopropyl group at the 3-position and a hydrazone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that derivatives similar to 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain pyrazole-hydrazone derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics in the face of rising antimicrobial resistance .

2. Anti-inflammatory Properties
Pyrazole derivatives are also being investigated for their anti-inflammatory effects. A series of compounds based on the pyrazole structure were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that these compounds could serve as effective anti-inflammatory agents, with IC50 values comparable to established drugs .

3. Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole-hydrazone derivatives against viruses such as the tobacco mosaic virus (TMV). Certain derivatives demonstrated superior curative and protective activities compared to conventional antiviral agents . This suggests that compounds like this compound may contribute to developing new antiviral therapies.

Agrochemical Applications

1. Fungicidal Activity
The agricultural sector is increasingly interested in pyrazole derivatives for their fungicidal properties. Research has shown that certain pyrazole-hydrazones exhibit strong antifungal activity against phytopathogenic fungi. For example, compounds derived from similar structures have been tested for their efficacy in inhibiting the growth of various fungal pathogens, demonstrating potential as effective fungicides .

2. Herbicidal Properties
Additionally, there is ongoing research into the herbicidal applications of pyrazole derivatives. These compounds may provide alternative solutions for weed management in agriculture, particularly in light of growing concerns over herbicide resistance .

Material Science Applications

1. Photophysical Properties
The photophysical properties of pyrazole derivatives have been studied for potential applications in material science, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique structural characteristics of compounds like this compound contribute to their suitability as functional materials in electronic applications .

Data Tables

Application AreaSpecific UseReference
MedicinalAntimicrobial agents
Anti-inflammatory agents
Antiviral agents
AgrochemicalFungicides
Herbicides
Material ScienceOLEDs and photovoltaic devices

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole-hydrazone derivatives against common bacterial strains. The results showed that specific modifications to the hydrazone moiety enhanced antimicrobial activity significantly compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Activity
Research on a new series of pyrazole-hydrazones demonstrated that certain compounds effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This study provides a basis for further development into therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methyl)indeno[2,3-d]pyrazol-4-hydrazone
  • 3-(Ethyl)indeno[2,3-d]pyrazol-4-hydrazone
  • 3-(Propyl)indeno[2,3-d]pyrazol-4-hydrazone

Uniqueness

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to other similar compounds .

Biological Activity

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between an appropriate indene derivative and hydrazine derivatives. This reaction can be facilitated under various conditions, including solvent-free methods or using catalytic systems that enhance yield and purity.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL for the most active derivatives in similar classes .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
7b0.22Staphylococcus aureus
Other Derivatives0.25Staphylococcus epidermidis

Anticancer Activity

Hydrazones are also recognized for their anticancer potential. Studies have demonstrated that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the hydrazone structure have been tested against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 4 to 17 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Hydrazones

CompoundCell LineIC50 (μM)
This compoundTBDTBD
Aryl HydrazonesMDA-MB-2316.7
Acetyl HydrazonesA5494 - 17

Other Biological Activities

Beyond antimicrobial and anticancer properties, hydrazones exhibit a range of other biological activities:

  • Antioxidant Activity : Some hydrazones have shown significant antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
  • Anticonvulsant Effects : Research into hydrazone derivatives has revealed potential anticonvulsant activities in animal models .

Case Studies

In a recent study focusing on the biological evaluation of novel pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial and anticancer activities. The findings highlighted that modifications in the substituents significantly influenced both the potency and selectivity towards different pathogens and cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective therapeutic agents based on this scaffold .

Properties

IUPAC Name

(3-propan-2-yl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-7(2)11-10-12(15-14)8-5-3-4-6-9(8)13(10)17-16-11/h3-7,14,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVBVWNPFZOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=C3C=CC=CC3=C2N=N)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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